1H-Benzimidazole-6-sulfonamide
Overview
Description
1H-Benzimidazole-6-sulfonamide is a heterocyclic aromatic compound that consists of a benzimidazole ring fused with a sulfonamide group at the sixth position. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The addition of a sulfonamide group enhances the compound’s solubility and biological activity, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Another method involves the cyclization of N-(2-nitrophenyl)sulfonamide, followed by reduction to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which exhibit enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-sulfonamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
1H-Benzimidazole-6-sulfonamide can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
Indole-sulfonamide: Exhibits strong antimicrobial actions and is used in drug design.
Thiabendazole: An antihelminthic agent with a benzimidazole moiety.
Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3H-benzimidazole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASPJMOEXODOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594068 | |
Record name | 1H-Benzimidazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210827-43-3 | |
Record name | 1H-Benzimidazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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